![molecular formula C8H7N3O2 B1442192 7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid CAS No. 1095822-19-7](/img/structure/B1442192.png)
7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
描述
7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a chemical compound with the molecular weight of 177.16 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid . The InChI code is 1S/C8H7N3O2/c1-11-3-2-5-6(8(12)13)9-4-10-7(5)11/h2-4H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学研究应用
Application in Antiradiation Compounds
- Scientific Field : Pharmaceutical Sciences
- Summary of Application : The compound 7-Methyl-7H-pyrrolo[2,3-D]pyrimidine is used in the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin . These analogs show pronounced cytotoxic activity .
- Methods of Application : The synthesis involves methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine .
- Results or Outcomes : The synthesized compounds have shown cytotoxic activity .
Application as Inhibitors of P21-Activated Kinase 4
- Scientific Field : Molecular Biology
- Summary of Application : 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been used as inhibitors of P21-Activated Kinase 4 (PAK4), a kinase associated with a variety of cancers .
- Methods of Application : The inhibitory mechanisms of these derivatives were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .
- Results or Outcomes : The inhibitors had strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
Application in Anti-Inflammatory Compounds
- Scientific Field : Pharmaceutical Sciences
- Summary of Application : Pyrimidines, including similar compounds to the one , have been found to have anti-inflammatory effects .
- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Application in Antibacterial Compounds
- Scientific Field : Microbiology
- Summary of Application : Pyrazolo [3,4- d ]pyrimidine derivatives, which are similar to the compound , have been synthesized and screened for their antibacterial activity .
- Methods of Application : The antibacterial activity of these compounds was tested against several strains of bacteria .
- Results or Outcomes : Some of the tested compounds exhibited higher antibacterial activity than the standard drugs .
Application in Anticancer Compounds
- Scientific Field : Oncology
- Summary of Application : Thiazolopyrimidine derivatives, which are similar to the compound , have been studied for their anticancer activity .
- Methods of Application : The anticancer activity of these compounds was tested against human cancer cell lines and primary CLL cells .
- Results or Outcomes : Some of the compounds displayed excellent anticancer activity and led to cell death by apoptosis as they inhibited the CDK enzyme .
Application as Nitric Oxide Production Inhibitors
- Scientific Field : Biochemistry
- Summary of Application : A series of compounds were designed and synthesized based on the hybridization of 7H-pyrrolo[2,3-d]pyrimidine and cinnamamide fragments in order to develop novel nitric oxide (NO) production inhibitors .
- Methods of Application : The compounds were synthesized and their inhibitory activity on NO production was tested .
- Results or Outcomes : Among the synthesized compounds, compound S2h displayed a vigorous inhibitory activity on NO production with an IC50 value of 3.21±0.67 µM .
Application in Antituberculosis Compounds
- Scientific Field : Microbiology
- Summary of Application : Pyrazolo[3,4-d]pyrimidine derivatives, which are similar to the compound , have been synthesized and screened for their antituberculosis activity .
- Methods of Application : The antituberculosis activity of these compounds was tested against several strains of bacteria .
- Results or Outcomes : Some of the tested compounds exhibited higher antituberculosis activity than the standard drugs .
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
属性
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-3-2-5-6(8(12)13)9-4-10-7(5)11/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSHWIOCNLBMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(N=CN=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid | |
CAS RN |
1095822-19-7 | |
| Record name | 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



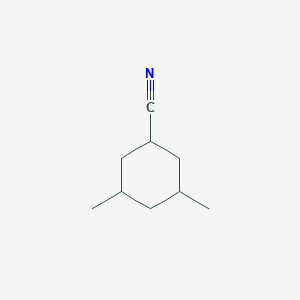
![tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B1442111.png)
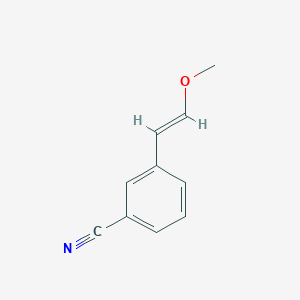
![5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442113.png)
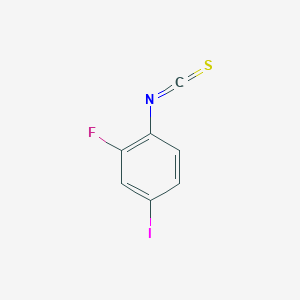
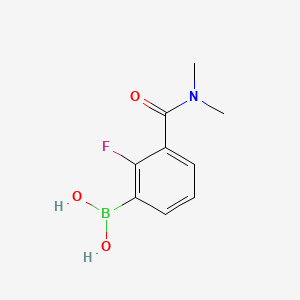
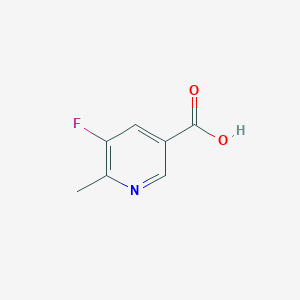
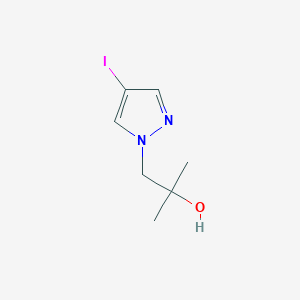
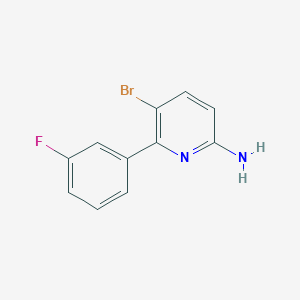
![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide](/img/structure/B1442122.png)
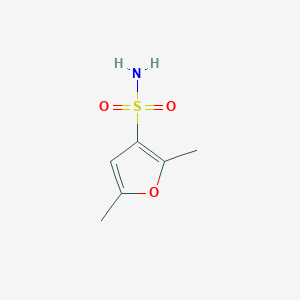
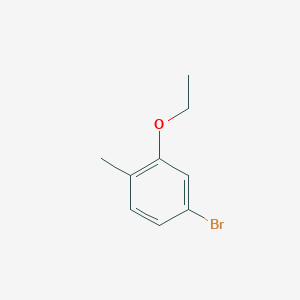
![7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1442131.png)
![3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL](/img/structure/B1442132.png)